(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol
Overview
Description
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. It is known for its unique structure, which includes methoxy and methyl groups attached to a benzene ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves the reduction of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The process typically includes the following steps:
- Dissolve 20 g (96 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde in 200 ml of ethanol.
- Add 1.8 g (47.6 mmol) of sodium borohydride to the solution and stir for 30 minutes.
- Add saline to the reaction mixture and extract the product with ethyl acetate.
- Wash the extract with water and dry it.
- Evaporate the solvent under reduced pressure and crystallize the residue from isopropyl ether to obtain 18.6 g (92.1%) of this compound with a melting point of 121-122°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to equipment and reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of corresponding hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol has several scientific research applications, including :
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol.
2,5-Dimethoxy-3,4,6-trimethylbenzyl alcohol: A closely related compound with similar structural features.
2,5-Dimethoxy-3,4,6-trimethylphenyl acetate: Another derivative with comparable properties.
Uniqueness
This compound is unique due to its specific arrangement of methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2,5-dimethoxy-3,4,6-trimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h13H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGKSRFUNJKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)CO)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539102 | |
Record name | (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117574-74-0 | |
Record name | (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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